ara-AMP

描述

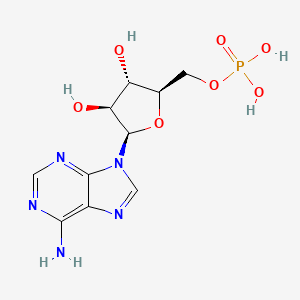

Structure

3D Structure

属性

IUPAC Name |

[(2R,3S,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7+,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDMBCSSLTHHNCD-UHTZMRCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O7P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401009318 |

Source

|

| Record name | Vidarabine phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401009318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29984-33-6 |

Source

|

| Record name | ara-AMP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29984-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vidarabine phosphate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029984336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vidarabine phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401009318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(5-O-phosphono-β-D-arabinofuranosyl)adenine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VIDARABINE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/106XV160TZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comparative Analysis of Ara-AMP and Vidarabine: Solubility and Bioavailability

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive comparison of the physicochemical properties, specifically solubility and bioavailability, of the antiviral agents vidarabine (B1017) (ara-A) and its 5'-monophosphate ester, ara-AMP. The document is intended for researchers, scientists, and professionals involved in drug development and antiviral therapy. It includes a detailed summary of quantitative data, experimental protocols for characterization, and visual representations of metabolic pathways and experimental workflows.

Introduction

Vidarabine, or 9-β-D-arabinofuranosyladenine (ara-A), is a purine (B94841) nucleoside analogue with established activity against herpes simplex virus (HSV) and varicella-zoster virus (VZV). Its therapeutic application, however, has been significantly hampered by its poor aqueous solubility and low oral bioavailability. To overcome these limitations, a more soluble derivative, vidarabine 5'-monophosphate (this compound), was developed. This guide delves into a detailed comparison of these two compounds, focusing on the critical pharmaceutical parameters of solubility and bioavailability.

Quantitative Data Presentation

The following tables summarize the key quantitative data regarding the solubility and pharmacokinetic parameters of vidarabine and this compound.

Table 1: Solubility of Vidarabine and this compound

| Compound | Solvent | Solubility | Temperature (°C) |

| Vidarabine | Water | 0.45 mg/mL (as monohydrate) | 25 |

| Water | < 1 mg/mL | 21 | |

| Water | Insoluble | Not Specified | |

| DMSO | 50 mg/mL (ultrasonication needed) | Not Specified | |

| Ethanol | Insoluble | Not Specified | |

| This compound | Water | 4 mg/mL | Not Specified |

| Water | 1.61 mg/mL (sonication recommended) | Not Specified | |

| Water | "Extremely soluble" | Not Specified | |

| DMSO | 12 mg/mL (sonication recommended) | Not Specified |

Note: "Insoluble" and "Extremely soluble" are qualitative descriptors found in the literature, highlighting the significant difference between the two compounds.

Table 2: Bioavailability and Pharmacokinetic Parameters

| Parameter | Vidarabine | This compound |

| Oral Bioavailability | Low/Poor | Not typically administered orally |

| Route of Administration | Intravenous (requires large fluid volumes) | Intramuscular, Intravenous |

| Metabolism | Rapidly deaminated to arabinosyl hypoxanthine (B114508) (ara-Hx) | Converted to vidarabine, then to ara-Hx |

| Half-life (Vidarabine) | Approximately 60 minutes | Not directly applicable |

Experimental Protocols

This section outlines the detailed methodologies for key experiments relevant to the characterization of vidarabine and this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is based on the widely accepted shake-flask method for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of vidarabine and this compound in a specified solvent (e.g., water, phosphate-buffered saline).

Materials:

-

Vidarabine or this compound powder

-

Solvent of interest (e.g., deionized water, PBS pH 7.4)

-

Shaking incubator or orbital shaker capable of maintaining a constant temperature (e.g., 25°C or 37°C)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of the test compound (vidarabine or this compound) to a known volume of the solvent in a sealed container (e.g., glass vial). The excess solid should be visually apparent.

-

Equilibration: Place the sealed containers in a shaking incubator set to the desired temperature (e.g., 25°C). Agitate the samples at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Alternatively, centrifuge the samples at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter to remove any remaining microparticles.

-

Quantification by HPLC:

-

Prepare a series of standard solutions of the test compound of known concentrations.

-

Develop a validated HPLC method for the quantification of the compound. A typical method would involve a C18 reversed-phase column with a mobile phase of acetonitrile (B52724) and water or buffer, with UV detection at an appropriate wavelength (e.g., 260 nm).

-

Inject the filtered sample and the standard solutions into the HPLC system.

-

Construct a calibration curve from the peak areas of the standard solutions.

-

Determine the concentration of the compound in the sample by interpolating its peak area on the calibration curve.

-

-

Data Analysis: The determined concentration represents the equilibrium solubility of the compound in the specified solvent at the given temperature. The experiment should be performed in triplicate to ensure reproducibility.

In Vivo Bioavailability Assessment in an Animal Model

This protocol provides a general framework for assessing the bioavailability of a compound after oral and intravenous administration in a suitable animal model (e.g., rats or mice).

Objective: To determine the absolute bioavailability of vidarabine or a prodrug of this compound.

Materials:

-

Test compound (vidarabine or this compound derivative)

-

Vehicle for oral and intravenous administration (e.g., saline, PEG400)

-

Animal model (e.g., Sprague-Dawley rats)

-

Dosing syringes and needles

-

Blood collection supplies (e.g., heparinized tubes)

-

Centrifuge

-

Analytical method for quantification of the drug in plasma (e.g., LC-MS/MS)

Methodology:

-

Animal Acclimatization and Fasting: Acclimate animals to the housing conditions for at least one week. Fast the animals overnight before dosing, with free access to water.

-

Dosing:

-

Intravenous (IV) Group: Administer a known dose of the compound intravenously (e.g., via the tail vein).

-

Oral (PO) Group: Administer a known dose of the compound orally via gavage.

-

-

Blood Sampling: Collect blood samples from each animal at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

-

Sample Analysis:

-

Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the parent drug and its major metabolites in plasma.

-

Analyze the plasma samples to determine the drug concentration at each time point.

-

-

Pharmacokinetic Analysis:

-

Plot the mean plasma concentration-time profiles for both the IV and PO groups.

-

Calculate the Area Under the Curve (AUC) from time zero to infinity (AUC₀-∞) for both routes of administration using appropriate pharmacokinetic software.

-

-

Bioavailability Calculation: Calculate the absolute bioavailability (F%) using the following formula:

F(%) = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows.

Metabolic Pathway of Vidarabine and this compound

An In-depth Technical Guide to Ara-AMP: Chemical Structure, Properties, and Antiviral Activity

Introduction

Adenine arabinoside monophosphate (ara-AMP), also known as vidarabine (B1017) monophosphate, is a synthetic purine (B94841) nucleoside analogue. It is the 5'-monophosphate ester of vidarabine (ara-A) and serves as a prodrug with significant antiviral properties.[1] this compound was developed to overcome the poor aqueous solubility of its parent compound, vidarabine, thereby allowing for more versatile administration routes, including intramuscular and intravenous injections.[2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental protocols related to this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is structurally similar to deoxyadenosine (B7792050) monophosphate, with the key difference being the stereochemistry of the sugar moiety. In this compound, the sugar is arabinose instead of deoxyribose. This structural alteration is fundamental to its antiviral activity.

Chemical Structure:

-

IUPAC Name: [(2R,3S,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate[3]

-

Molecular Formula: C₁₀H₁₄N₅O₇P[3]

-

Molecular Weight: 347.22 g/mol [3]

-

CAS Number: 29984-33-6[3]

-

Synonyms: Vidarabine monophosphate, Vidarabine phosphate, Adenine arabinoside 5'-monophosphate, this compound[4]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. Its enhanced solubility compared to vidarabine is a key characteristic.

| Property | Value | Reference(s) |

| Appearance | White to off-white solid powder | [3] |

| Solubility | Highly soluble in aqueous solutions | [2][5] |

| Storage Conditions | Store at -20°C for long-term stability | [6] |

| Spectroscopic Data | λmax: 259 nm in Tris-HCl pH 7.5 | [6] |

| Purity (commercial) | ≥95% (by HPLC) | [6] |

Pharmacokinetic Properties

This compound is rapidly metabolized in the body. The following table summarizes key pharmacokinetic parameters.

| Parameter | Description | Reference(s) |

| Metabolism | Rapidly deaminated by adenosine (B11128) deaminase to its major metabolite, arabinosyl hypoxanthine (B114508) (ara-Hx), which has weaker antiviral activity. | [2][7] |

| Active Form | Intracellularly phosphorylated to ara-ADP and the active triphosphate form, ara-ATP. | [4] |

| Elimination Half-life (ara-Hx) | Approximately 3.1 hours in full-term infants. | [8] |

| Excretion | Primarily excreted in the urine, with 40-50% recovered as arabinosyl hypoxanthine and 3-4% as unchanged vidarabine. | [2] |

Mechanism of Action

The antiviral activity of this compound is dependent on its intracellular conversion to the triphosphate form, ara-ATP. This process is initiated by cellular kinases. The mechanism of action is multifaceted:

-

Inhibition of Viral DNA Polymerase: Ara-ATP acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, dATP.[4] This inhibition is more selective for viral DNA polymerase than for host cell DNA polymerases.[4]

-

Incorporation into Viral DNA and Chain Termination: Ara-ATP can also be incorporated into the growing viral DNA chain. The presence of the arabinose sugar in place of deoxyribose results in steric hindrance that prevents the formation of a phosphodiester bond with the next nucleotide, leading to chain termination.[4]

-

Other Inhibitory Effects: The diphosphate (B83284) form, ara-ADP, has been shown to inhibit ribonucleotide reductase, an enzyme responsible for producing deoxynucleotides for DNA synthesis.[4]

The metabolic activation and mechanism of action of vidarabine (the parent compound of this compound) are illustrated in the following diagram.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacology, tolerance, and antiviral activity of vidarabine monophosphate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. What is the mechanism of Vidarabine? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. ara-Adenosine-5'-monophosphate (this compound), Antiviral Nucleotides - Jena Bioscience [jenabioscience.com]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Pharmacokinetics of vidarabine in the treatment of infants and children with infections due to herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Cytotoxic Mechanisms of F-ara-AMP in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Fludarabine (B1672870) monophosphate (F-ara-AMP), a synthetic purine (B94841) nucleotide analog, serves as a cornerstone in the treatment of various hematological malignancies. Its efficacy lies in its profound ability to disrupt cellular processes essential for the survival and proliferation of cancer cells. This technical guide provides a comprehensive exploration of the core cytotoxic mechanisms of F-ara-AMP, detailing the molecular pathways, experimental validation, and quantitative data that underpin its therapeutic action.

Intracellular Activation and Metabolic Fate

F-ara-AMP is a prodrug that requires intracellular conversion to its active triphosphate form, F-ara-ATP, to exert its cytotoxic effects.[1][2] This process is initiated by the dephosphorylation of F-ara-AMP to 9-β-D-arabinofuranosyl-2-fluoroadenine (F-ara-A) in the plasma.[1] F-ara-A is then transported into the cell and subsequently phosphorylated by deoxycytidine kinase (dCK) to F-ara-AMP, and further to F-ara-ADP and finally to the active F-ara-ATP.[1][3] The activity of dCK is a critical determinant of F-ara-A phosphorylation and, consequently, its cytotoxicity.[1][3]

Primary Mechanism of Cytotoxicity: Inhibition of DNA Synthesis

The principal cytotoxic action of F-ara-AMP is the potent inhibition of DNA synthesis in rapidly dividing cancer cells.[3][4][5] This is achieved through a multi-pronged attack on the DNA replication machinery.

Incorporation into DNA and Chain Termination

The active metabolite, F-ara-ATP, acts as a fraudulent nucleotide, competing with the natural deoxyadenosine (B7792050) triphosphate (dATP) for incorporation into the growing DNA strand by DNA polymerases.[3][6] Once incorporated, F-ara-AMP acts as a chain terminator, preventing further elongation of the DNA strand.[7][8] More than 94% of the incorporated analog is found at the 3' termini of the DNA, highlighting its potent chain-terminating action.[7][8] The incorporation of F-ara-AMP into DNA has been shown to be linearly correlated with both the inhibition of DNA synthesis and the loss of clonogenicity.[7][8]

Inhibition of Key Enzymes in DNA Replication

F-ara-ATP also directly inhibits several key enzymes that are crucial for DNA synthesis and repair:

-

DNA Polymerases: F-ara-ATP is a potent competitive inhibitor of DNA polymerases α and ε.[4][7] Human DNA polymerase alpha has been shown to incorporate more F-ara-AMP into DNA and is more sensitive to inhibition by F-ara-ATP compared to polymerase epsilon.[7]

-

Ribonucleotide Reductase (RNR): This enzyme is responsible for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA. F-ara-ATP inhibits RNR, leading to a depletion of the intracellular pool of dNTPs, which further potentiates the inhibition of DNA synthesis.[1][4][6][9]

-

DNA Primase and DNA Ligase: F-ara-ATP has also been shown to inhibit DNA primase and DNA ligase, further disrupting the process of DNA replication and repair.[1][10]

Induction of Apoptosis: The Ultimate Fate of the Cancer Cell

The culmination of F-ara-AMP's disruptive actions on DNA synthesis and integrity is the induction of programmed cell death, or apoptosis.[6][9] The accumulation of DNA strand breaks and replication stress triggers the DNA damage response (DDR) pathways.[11] This often involves the activation of the p53 tumor suppressor protein, which in turn upregulates pro-apoptotic proteins and initiates the apoptotic cascade.[11] Fludarabine-induced apoptosis is a direct consequence of its impact on both B-CLL and T lymphocytes.[12][13]

Quantitative Data on F-ara-AMP Cytotoxicity

The cytotoxic effects of F-ara-AMP have been quantified in various cancer cell lines. The following tables summarize key quantitative data from cytotoxicity and apoptosis assays.

| Cell Line | Assay | Parameter | Value | Reference |

| Patient-Derived Leukemia Cells | MTT Assay | % Viability (at 1 µM) | 85 ± 6.1 | [14] |

| Patient-Derived Leukemia Cells | MTT Assay | % Viability (at 5 µM) | 62 ± 4.8 | [14] |

| Patient-Derived Leukemia Cells | MTT Assay | % Viability (at 10 µM) | 41 ± 5.5 | [14] |

| Patient-Derived Leukemia Cells | MTT Assay | % Viability (at 25 µM) | 25 ± 3.9 | [14] |

| Patient-Derived Leukemia Cells | MTT Assay | % Viability (at 50 µM) | 15 ± 2.7 | [14] |

| Cell Line | Assay | Parameter | % Early Apoptotic Cells (Annexin V+/PI-) at 5 µM | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) at 5 µM | Reference |

| Patient-Derived Leukemia Cells | Annexin V/PI Staining | Apoptosis | 28 ± 3.9 | 8 ± 2.1 | [14] |

| Patient-Derived Leukemia Cells | Annexin V/PI Staining | Apoptosis | 45 ± 6.2 | 15 ± 3.4 | [14] |

Signaling Pathways and Experimental Workflows

To visually represent the complex molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

References

- 1. Cellular and clinical pharmacology of fludarabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fludarabine: Mechanism of action, Uses, and Side effects_Chemicalbook [chemicalbook.com]

- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 4. nbinno.com [nbinno.com]

- 5. Metabolism and action of fludarabine phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Fludarabine Phosphate? [synapse.patsnap.com]

- 7. Termination of DNA synthesis by 9-beta-D-arabinofuranosyl-2-fluoroadenine. A mechanism for cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Termination of DNA synthesis by 9-beta-D-arabinofuranosyl-2-fluoroadenine. A mechanism for cytotoxicity.: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Differential induction of apoptosis by fludarabine monophosphate in leukemic B and normal T cells in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Discovery and History of Arabinonucleotide Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arabinonucleotide analogs represent a pivotal class of chemotherapeutic agents, fundamentally shaping the treatment landscapes of oncology and virology. These synthetic nucleosides are structurally characterized by the presence of an arabinose sugar moiety in place of the natural ribose or deoxyribose. This seemingly subtle alteration introduces a profound steric hindrance that disrupts the intricate machinery of DNA and RNA synthesis, leading to potent cytotoxic and antiviral effects. This technical guide provides a comprehensive overview of the discovery, history, mechanisms of action, and key experimental methodologies associated with the foundational arabinonucleotide analogs: cytarabine (B982) (Ara-C) and vidarabine (B1017) (Ara-A).

History and Discovery: From Marine Origins to Clinical Mainstays

The journey of arabinonucleotide analogs began with the exploration of marine biodiversity. In the 1950s, chemists Werner Bergmann and R.J. Feeney isolated two unusual nucleosides, spongothymidine (B1329284) and spongouridine (B1667586), from the Caribbean sponge Tethya crypta (now Tectitethya crypta). These compounds were unique in that they contained D-arabinose instead of the typical D-ribose or D-deoxyribose sugars found in nucleic acids. This discovery of naturally occurring arabinosides spurred the chemical synthesis of analogous compounds with purine (B94841) and pyrimidine (B1678525) bases.

This line of inquiry led to the synthesis of cytarabine (cytosine arabinoside, Ara-C) in 1959 by Richard Walwick, Walden Roberts, and Charles Dekker at the University of California, Berkeley. Initially investigated for its anticancer properties, cytarabine was approved by the U.S. Food and Drug Administration (FDA) in 1969 for the treatment of leukemia, becoming the first marine-inspired drug to enter clinical practice.[1]

Shortly after the synthesis of Ara-C, vidarabine (adenine arabinoside, Ara-A) was synthesized in 1960 by the Bernard Randall Baker lab at the Stanford Research Institute, also with an initial focus on cancer therapy.[2] However, its potent antiviral activity was first described in 1964.[2] Vidarabine became the first systemically administered nucleoside analog antiviral and was licensed for the treatment of systemic herpes virus infections.[2]

Mechanism of Action: A Tale of Two Pathways

The therapeutic efficacy of arabinonucleotide analogs hinges on their intracellular conversion to their active triphosphate forms, which then act as competitive inhibitors and fraudulent substrates for DNA polymerases.

Cytarabine (Ara-C)

Cytarabine, a pyrimidine analog, is primarily used in the treatment of hematological malignancies, most notably acute myeloid leukemia (AML).[3] Its mechanism of action is highly specific to the S phase of the cell cycle.

-

Cellular Uptake and Activation: Cytarabine is hydrophilic and requires active transport into the cell, primarily via the human equilibrative nucleoside transporter 1 (hENT1). Once inside, it undergoes a three-step phosphorylation cascade to its active form, arabinosylcytosine triphosphate (Ara-CTP). This process is initiated by deoxycytidine kinase (dCK), the rate-limiting enzyme, followed by subsequent phosphorylations by other kinases.[4]

-

Inhibition of DNA Synthesis: Ara-CTP is a potent competitive inhibitor of DNA polymerase, competing with the natural substrate deoxycytidine triphosphate (dCTP).[5]

-

Incorporation into DNA: Ara-CTP is also incorporated into the growing DNA strand. The arabinose sugar, with its 2'-hydroxyl group in the trans position relative to the 3'-hydroxyl group, creates steric hindrance that impedes the rotation of the phosphodiester bond and prevents the proper alignment for the addition of the next nucleotide. This leads to chain termination and the induction of apoptosis.[2][6]

Vidarabine (Ara-A)

Vidarabine is a purine analog primarily used as an antiviral agent against herpes simplex virus (HSV) and varicella-zoster virus (VZV).[7]

-

Cellular Uptake and Activation: Similar to cytarabine, vidarabine is transported into the host cell and phosphorylated by cellular kinases to its active triphosphate form, arabinosyladenine triphosphate (Ara-ATP).[7]

-

Inhibition of Viral DNA Polymerase: Ara-ATP acts as a competitive inhibitor of viral DNA polymerase, competing with deoxyadenosine (B7792050) triphosphate (dATP).[7] This inhibition is more selective for viral DNA polymerase than for host cell DNA polymerases, providing a degree of therapeutic selectivity.[7]

-

Incorporation into Viral DNA: Upon incorporation into the viral DNA strand, Ara-ATP leads to chain termination, thus halting viral replication.[7]

A significant limitation of vidarabine is its rapid deamination by adenosine (B11128) deaminase to the less active metabolite, arabinosylhypoxanthine (Ara-H).[2]

References

- 1. Pharmacology, Tolerance, and Antiviral Activity of Vidarabine Monophosphate in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. CN1302004C - Preparing method for cytarabine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. rjptonline.org [rjptonline.org]

- 6. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 7. benchchem.com [benchchem.com]

Cellular Uptake and Metabolism of ara-AMP: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vidarabine (B1017) monophosphate (ara-AMP) is a nucleotide analog with significant antiviral and potential antineoplastic properties. Its efficacy is critically dependent on its ability to enter target cells and be metabolically converted to its active triphosphate form, ara-ATP. This document provides a comprehensive technical overview of the cellular uptake and metabolic pathways of this compound, intended to serve as a resource for researchers and professionals in drug development.

Cellular Uptake of this compound

The transport of the charged this compound molecule across the cell membrane is a critical first step for its pharmacological activity. While direct transport of nucleoside monophosphates can occur, the primary route of entry for this compound is believed to involve extracellular dephosphorylation to its nucleoside form, vidarabine (ara-A), followed by transport via nucleoside transporters.

Dephosphorylation to Vidarabine (ara-A)

Extracellular this compound is susceptible to dephosphorylation by ectonucleotidases, such as ecto-5'-nucleotidase (CD73), which are ubiquitously expressed on the cell surface.[1][2][3][4][5] This conversion to the uncharged nucleoside, ara-A, facilitates its subsequent transport across the cell membrane.

Transport of Vidarabine (ara-A)

Once dephosphorylated, ara-A is transported into the cell by concentrative nucleoside transporters (CNTs) and equilibrative nucleoside transporters (ENTs). These transporters are responsible for the cellular uptake of a wide range of natural nucleosides and their analogs.

Intracellular Metabolism of this compound

Following its formation inside the cell (either through direct transport or, more commonly, through the re-phosphorylation of imported ara-A), this compound undergoes a series of phosphorylation steps to become the pharmacologically active ara-ATP.

Phosphorylation to ara-ADP and ara-ATP

The intracellular phosphorylation of this compound is a two-step process catalyzed by cellular kinases.

-

This compound to ara-ADP: This initial phosphorylation is primarily carried out by adenylate kinases (AK), which are abundant in various cellular compartments.[6][7][8][9]

-

ara-ADP to ara-ATP: The subsequent phosphorylation to the active triphosphate form is catalyzed by nucleoside diphosphate (B83284) kinases (NDPKs).

Catabolism of this compound

Intracellular this compound can also be dephosphorylated back to ara-A by cytosolic 5'-nucleotidases. This represents a catabolic pathway that can reduce the intracellular pool of this compound available for conversion to ara-ATP.

Quantitative Data

Disclaimer: Specific quantitative kinetic data for the cellular uptake and metabolism of this compound are not extensively available in the public domain. The following tables provide representative data for analogous compounds and the enzymes involved in their metabolism. These values should be considered as estimates and may vary significantly depending on the cell type and experimental conditions.

Table 1: Estimated Kinetic Parameters for Cellular Uptake

| Parameter | Value | Cell Line/System | Comments |

| ara-A Uptake | |||

| Km | 5 - 50 µM | Various | Representative range for nucleoside analogs via ENTs and CNTs. |

| Vmax | 1 - 10 pmol/µL/s | Various | Highly dependent on transporter expression levels. |

| This compound Dephosphorylation | |||

| Km (CD73) | 10 - 50 µM | Ecto-5'-nucleotidase | Estimated based on AMP as a substrate.[3] |

Table 2: Estimated Kinetic Parameters for Intracellular Metabolism

| Enzyme | Substrate | Km | Vmax | Comments |

| Adenylate Kinase 1 (AK1) | AMP | 68 ± 4 µM | 475 ± 8 s-1 | Data for the natural substrate AMP.[6] The affinity for this compound may differ. |

| 5'-Nucleotidase (cytosolic) | AMP | 7 - 15 µM (low Km) | Variable | Multiple isoforms with different kinetic properties exist. |

| 3.0 - 9.4 mM (high Km) |

Table 3: Reported Intracellular Concentrations of Analogous Triphosphates

| Compound | Cell Type | Concentration Range | Treatment Conditions |

| F-ara-ATP | Chronic Lymphocytic Leukemia (CLL) cells | 6 - 52 µM | After a 30-min IV infusion of fludarabine (B1672870).[10] |

| ara-CTP | Acute Myeloid Leukemia (AML) blasts | 10 - 100 µM | Varies widely among patients and with dose. |

Signaling Pathways and Experimental Workflows

Cellular Uptake and Metabolism of this compound

Caption: Cellular uptake and metabolic activation of this compound.

Experimental Workflow for Cellular Uptake Assay

Caption: Workflow for a radiolabeled this compound cellular uptake assay.

Experimental Workflow for Intracellular Metabolite Quantification

Caption: Workflow for quantifying intracellular this compound metabolites.

Experimental Protocols

Radiolabeled this compound Cellular Uptake Assay

This protocol is adapted from standard methods for measuring the uptake of radiolabeled compounds.[11]

Materials:

-

Radiolabeled this compound ([³H]-ara-AMP or [¹⁴C]-ara-AMP)

-

Adherent or suspension cells of interest

-

24-well or 96-well cell culture plates

-

Growth medium

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell lysis buffer (e.g., RIPA buffer)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Seeding: Seed cells in culture plates and grow until they reach near-confluence (for adherent cells) or the desired density (for suspension cells).

-

Preparation: On the day of the assay, aspirate the growth medium and wash the cells twice with pre-warmed assay buffer.

-

Initiation of Uptake: Add assay buffer containing a range of concentrations of radiolabeled this compound to the cells. For competition assays, pre-incubate with unlabeled this compound or other inhibitors for 30 minutes before adding the radiolabeled substrate.

-

Incubation: Incubate the plates at 37°C for various time points (e.g., 1, 5, 15, 30, and 60 minutes) with gentle agitation.

-

Termination of Uptake: To stop the uptake, rapidly aspirate the assay buffer and wash the cells three times with ice-cold PBS.

-

Cell Lysis: Add cell lysis buffer to each well and incubate on ice for 10-15 minutes.

-

Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the radioactivity counts to the protein concentration of each sample (determined by a BCA or Bradford assay). Plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

Quantification of Intracellular this compound and its Metabolites by LC-MS/MS

This protocol is based on established methods for the analysis of intracellular nucleotides.[12][13]

Materials:

-

Cell culture materials

-

This compound

-

Internal standards (e.g., stable isotope-labeled ATP)

-

Methanol, ice-cold

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

-

C18 reverse-phase column

-

Mobile phase A: Aqueous buffer with an ion-pairing agent (e.g., 10 mM tributylamine (B1682462) and 15 mM acetic acid in water)

-

Mobile phase B: Acetonitrile or methanol

Procedure:

-

Cell Treatment and Harvesting: Treat cells with this compound for the desired duration. Harvest the cells by scraping (for adherent cells) or centrifugation (for suspension cells).

-

Metabolite Extraction:

-

Quickly wash the cell pellet with ice-cold PBS.

-

Resuspend the cells in 3-5 volumes of ice-cold 80% methanol.

-

Vortex vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant containing the metabolites.

-

-

LC-MS/MS Analysis:

-

Inject the metabolite extract onto the C18 column.

-

Separate the metabolites using a gradient of mobile phase A and B. A typical gradient might start with a high percentage of A, gradually increasing the percentage of B to elute the more hydrophobic compounds.

-

Detect the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound, ara-ADP, and ara-ATP will need to be determined empirically or from the literature.

-

-

Data Analysis:

-

Construct standard curves for each analyte using known concentrations of pure standards.

-

Quantify the amount of each metabolite in the samples by comparing their peak areas to the standard curves.

-

Normalize the results to the initial cell number or total protein content of the cell pellet.

-

In Vitro Kinase Assay for this compound Phosphorylation

This protocol provides a general framework for assessing the phosphorylation of this compound by cellular kinases.

Materials:

-

This compound

-

[γ-³²P]ATP

-

Purified or partially purified kinase preparation (e.g., cell lysate or recombinant adenylate kinase)

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Thin-layer chromatography (TLC) plates (e.g., PEI-cellulose)

-

TLC running buffer (e.g., 0.75 M KH₂PO₄, pH 3.5)

-

Phosphorimager or autoradiography film

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, the kinase preparation, and this compound at various concentrations.

-

Initiation of Reaction: Start the reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C or 37°C for a set period (e.g., 15-30 minutes).

-

Termination of Reaction: Stop the reaction by adding EDTA to chelate the Mg²⁺ ions or by heating.

-

Separation of Products: Spot a small aliquot of the reaction mixture onto a TLC plate. Separate the unreacted [γ-³²P]ATP from the radiolabeled ara-ADP product by developing the TLC plate in the running buffer.

-

Detection and Quantification:

-

Dry the TLC plate and expose it to a phosphorimager screen or autoradiography film.

-

Quantify the intensity of the spots corresponding to ara-ADP and unreacted ATP.

-

Calculate the percentage of ATP converted to ara-ADP to determine the kinase activity.

-

By varying the concentration of this compound, kinetic parameters such as Km and Vmax for the kinase can be determined.

-

Conclusion

The cellular uptake and metabolism of this compound are complex processes involving multiple enzymes and transporters. A thorough understanding of these pathways is essential for optimizing the therapeutic use of this compound and for the development of new, more effective nucleotide analog drugs. The experimental protocols and workflows provided in this guide offer a starting point for researchers to investigate the pharmacokinetics and pharmacodynamics of this compound in various biological systems. Further research is needed to obtain more precise quantitative data on the kinetics of this compound transport and metabolism in different cell types, which will be crucial for predicting its clinical efficacy and for designing rational drug combination strategies.

References

- 1. The elegant complexity of mammalian ecto-5’-nucleotidase (CD73) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. researchgate.net [researchgate.net]

- 4. Physiological roles for ecto-5’-nucleotidase (CD73) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cd73 [research.uni-leipzig.de]

- 6. Adenylate Kinase-Catalyzed Reaction of AMP in Pieces: Enzyme Activation for Phosphoryl Transfer to Phosphite Dianion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adenylate Kinase-Catalyzed Reactions of AMP in Pieces: Specificity for Catalysis at the Nucleoside Activator and Dianion Catalytic Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Elucidating Dynamics of Adenylate Kinase from Enzyme Opening to Ligand Release - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 31P nuclear magnetic resonance kinetic measurements on adenylatekinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cellular pharmacology of fludarabine triphosphate in chronic lymphocytic leukemia cells during fludarabine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. researchgate.net [researchgate.net]

- 13. Exploring the Antitumor Mechanism of High-Dose Cytarabine through the Metabolic Perturbations of Ribonucleotide and Deoxyribonucleotide in Human Promyelocytic Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Efficacy of Ara-AMP Against Herpes Simplex Virus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vidarabine (B1017) monophosphate (ara-AMP) is a water-soluble prodrug of the antiviral agent vidarabine (ara-A). This technical guide provides an in-depth overview of the in vitro efficacy of this compound against Herpes Simplex Virus (HSV) types 1 and 2. This compound demonstrates antiviral activity equivalent to its parent compound, ara-A, with the significant advantage of increased solubility, facilitating its formulation and administration. The mechanism of action involves the cellular conversion of this compound to its active triphosphate form, which selectively inhibits viral DNA polymerase, a critical enzyme for viral replication. This document details the quantitative antiviral potency of this compound, outlines the standard experimental protocols for its evaluation, and illustrates the key molecular pathways and experimental workflows.

Quantitative Antiviral Efficacy

The in vitro antiviral activity of this compound against HSV-1 and HSV-2 is comparable to that of vidarabine (ara-A) on a molar basis.[1] While specific IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) values for this compound are not extensively reported in publicly available literature, the data for its parent compound, vidarabine, provide a strong indication of its potency.

Table 1: In Vitro Anti-HSV Activity of Vidarabine (ara-A)

| Virus Type | Strain | Cell Line | Assay Type | IC50 | Reference |

| HSV-1 | Prototype (E115) | Rabbit Kidney (RK-13) | Cytopathic Effect Inhibition | 1.5 µg/mL | [2] |

It is important to note that the antiviral activity of nucleoside analogs like this compound can be cell line-dependent. For instance, the minimum inhibitory concentration (MIC) of ara-A for HSV-1 in RK-13 cells is reported to be 5-20 times lower than in Vero, mouse embryo, or human foreskin cell cultures.[2]

Mechanism of Action

The antiviral activity of this compound is dependent on its intracellular conversion to the active triphosphate metabolite, ara-ATP. This process is initiated by cellular kinases.

-

Uptake and Conversion: this compound enters the host cell where it is dephosphorylated to vidarabine (ara-A).

-

Phosphorylation: Cellular enzymes then phosphorylate ara-A sequentially to ara-monophosphate (this compound), ara-diphosphate (ara-ADP), and finally to the active form, ara-triphosphate (ara-ATP).

-

Inhibition of Viral DNA Polymerase: Ara-ATP acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP).

-

Chain Termination: Ara-ATP can also be incorporated into the growing viral DNA chain. The presence of the arabinose sugar instead of deoxyribose prevents the formation of a phosphodiester bond with the next nucleotide, leading to premature chain termination and halting viral DNA replication.

Figure 1: Mechanism of action of this compound against Herpes Simplex Virus.

Experimental Protocols

The in vitro efficacy of this compound against HSV is primarily determined using two standard virological assays: the Plaque Reduction Assay (PRA) and the Cytopathic Effect (CPE) Inhibition Assay.

Plaque Reduction Assay (PRA)

The PRA is considered the gold standard for assessing the susceptibility of HSV to antiviral agents. It quantifies the reduction in the number of viral plaques in the presence of the test compound.

Methodology:

-

Cell Seeding: A monolayer of a susceptible cell line (e.g., Vero, RK-13) is seeded in multi-well plates and grown to confluence.

-

Virus Inoculation: The cell monolayers are infected with a standardized amount of HSV (typically 50-100 plaque-forming units per well).

-

Drug Treatment: After a viral adsorption period (typically 1-2 hours), the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose (B11928114) or agarose) containing serial dilutions of this compound.

-

Incubation: The plates are incubated for 2-3 days to allow for plaque formation.

-

Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the viral plaques are counted.

-

Data Analysis: The IC50 value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the untreated virus control.

Figure 2: Workflow for the Plaque Reduction Assay (PRA).

Cytopathic Effect (CPE) Inhibition Assay

The CPE inhibition assay measures the ability of an antiviral agent to protect cells from the virus-induced damage known as the cytopathic effect.

Methodology:

-

Cell Seeding: Susceptible cells are seeded in microtiter plates.

-

Drug and Virus Addition: Serial dilutions of this compound and a standardized dose of HSV are added to the cell monolayers.

-

Incubation: The plates are incubated for several days until CPE is complete in the virus control wells (no drug).

-

CPE Assessment: The extent of CPE in each well is observed and scored, often using a vital stain (e.g., Neutral Red) to quantify cell viability.

-

Data Analysis: The EC50 value is determined as the concentration of this compound that protects 50% of the cells from the viral CPE.

Figure 3: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.

Conclusion

This compound is a potent inhibitor of Herpes Simplex Virus types 1 and 2 in vitro, with an efficacy comparable to its parent compound, vidarabine. Its primary advantage lies in its high solubility, which is a critical factor for pharmaceutical development. The mechanism of action is well-characterized and involves the selective inhibition of viral DNA replication. The standardized in vitro assays, namely the Plaque Reduction Assay and the Cytopathic Effect Inhibition Assay, provide robust methods for quantifying its antiviral activity and are essential tools for further research and development of this compound as a therapeutic agent for HSV infections. Further studies are warranted to establish a comprehensive profile of IC50 and EC50 values for this compound against a broader range of clinical HSV isolates.

References

- 1. Anti-herpes activity of adenine arabinoside monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiherpesvirus Activity in Human Sera and Urines after Administration of Adenine Arabinoside: IN VITRO AND IN VIVO SYNERGY OF ADENINE ARABINOSIDE AND ARABINOSYLHYPOXANTHINE IN COMBINATION - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Effect of F-ara-AMP on DNA Synthesis in Tumor Models

Audience: Researchers, scientists, and drug development professionals.

Abstract: Fludarabine (B1672870) phosphate (B84403) (F-ara-AMP) is a potent purine (B94841) nucleoside analog and a cornerstone in the treatment of hematologic malignancies. Its efficacy is primarily derived from its profound inhibitory effects on DNA synthesis. This technical guide provides a comprehensive examination of the molecular mechanisms by which F-ara-AMP, through its active metabolite F-ara-ATP, disrupts DNA replication and repair in tumor models. We detail the drug's cellular uptake and metabolic activation, its multi-pronged inhibition of key enzymes, and its ultimate impact on cell cycle progression and apoptosis. This document includes quantitative data on its inhibitory activity, detailed experimental protocols for assessing its effects, and visualizations of the core pathways and workflows to support further research and drug development.

Introduction

Fludarabine phosphate (systematic name: 9-β-D-Arabinofuranosyl-2-fluoroadenine 5'-monophosphate, F-ara-AMP) is a synthetic purine nucleotide analog of vidarabine. It is administered as a water-soluble prodrug that undergoes metabolic activation to exert its cytotoxic effects.[1] Clinically, it is a critical therapeutic agent for various hematological cancers, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphomas.[1] The central mechanism of action of fludarabine is the potent inhibition of DNA synthesis, making it particularly effective against rapidly dividing cancer cells.[2] Understanding the precise molecular interactions and cellular consequences of F-ara-AMP treatment is paramount for optimizing its clinical application, overcoming resistance, and developing novel combination therapies.

Cellular Uptake and Metabolic Activation

The therapeutic activity of F-ara-AMP is entirely dependent on its conversion to the active triphosphate form, F-ara-ATP. This multi-step process is a critical determinant of the drug's efficacy.

-

Dephosphorylation: Following intravenous administration, F-ara-AMP is rapidly dephosphorylated in the plasma by phosphatases to its nucleoside form, 2-fluoro-ara-adenine (F-ara-A).[1]

-

Cellular Transport: F-ara-A is then transported into the target tumor cells via nucleoside transporters, primarily the human equilibrative nucleoside transporters (hENT1 and hENT2).

-

Intracellular Phosphorylation: Once inside the cell, F-ara-A undergoes a sequential phosphorylation cascade to become the active cytotoxic agent, F-ara-ATP.

-

Step 1: Deoxycytidine kinase (dCK) phosphorylates F-ara-A to F-ara-AMP. This is the rate-limiting step in the activation pathway.

-

Step 2: Adenylate kinase (AK) further phosphorylates F-ara-AMP to the diphosphate (B83284) form, F-ara-ADP.

-

Step 3: Finally, nucleoside diphosphate kinase (NDPK) catalyzes the formation of the active metabolite, fludarabine triphosphate (F-ara-ATP).

-

This intracellular trapping of the phosphorylated, charged F-ara-ATP ensures its accumulation within the target cells, where it can exert its inhibitory effects on DNA synthesis.

Core Mechanism: Multi-Target Inhibition of DNA Synthesis

The active metabolite, F-ara-ATP, is a potent inhibitor of several key enzymes essential for DNA replication and repair. This multi-targeted approach ensures a robust shutdown of DNA synthesis, leading to cell cycle arrest and apoptosis.[3]

-

Inhibition of Ribonucleotide Reductase (RNR): RNR is the rate-limiting enzyme responsible for converting ribonucleoside diphosphates into deoxyribonucleoside diphosphates (dNDPs), the essential building blocks for DNA synthesis.[4] F-ara-ATP allosterically inhibits RNR, leading to a depletion of the intracellular pool of deoxynucleoside triphosphates (dNTPs), particularly dATP.[5] This depletion enhances the cytotoxic effect of fludarabine by increasing the competitive advantage of F-ara-ATP over dATP for incorporation into DNA.[5]

-

Inhibition of DNA Polymerases: F-ara-ATP acts as a fraudulent substrate for DNA polymerases, competing directly with dATP for incorporation into the growing DNA strand.[6] It is a potent inhibitor of the replicative polymerases α and ε.[6] Once F-ara-AMP is incorporated, its 3'-hydroxyl group is in the arabinose (up) configuration, which sterically hinders the formation of the next phosphodiester bond, causing premature termination of DNA chain elongation.[6]

-

Inhibition of DNA Primase: DNA primase is responsible for synthesizing the short RNA primers required to initiate DNA replication. F-ara-ATP is a potent, noncompetitive inhibitor of DNA primase, blocking the formation of these crucial primer RNAs and thus preventing the initiation of DNA synthesis.[7]

-

Inhibition of DNA Ligase I: This enzyme is critical for joining Okazaki fragments during lagging strand synthesis and in DNA repair pathways. F-ara-ATP can inhibit DNA ligase I through two distinct mechanisms: direct interaction with the enzyme to prevent the formation of the ligase-AMP complex, and by being incorporated at the 3' terminus of a DNA strand, which inhibits the ligation reaction.[7]

Data Presentation: Quantitative Inhibition Data

The potency of F-ara-AMP's active form, F-ara-ATP, has been quantified against key enzymes, and the overall cytotoxic effect of fludarabine has been measured in various tumor cell lines.

Table 1: In Vitro Enzyme Inhibition by F-ara-ATP

| Enzyme Target | Parameter | Value (µM) | Comments | Reference(s) |

| DNA Polymerase α | IC₅₀ | 1.6 | Potent inhibition of a key replicative polymerase. | [6] |

| DNA Polymerase ε | IC₅₀ | 1.3 | Strongest inhibition observed among replicative polymerases. | [6] |

| DNA Polymerase β | IC₅₀ | 24 | ~10-fold less potent against this DNA repair polymerase. | [6] |

| DNA Polymerase γ | IC₅₀ | 44 | Significantly less potent against the mitochondrial polymerase. | [6] |

| DNA Primase | K₁/₂ | 1.1 | Binds with higher affinity than natural ATP (K₁/₂ = 7.5 µM). | [7] |

| Ribonucleotide Reductase | Kᵢ (dATP) | 74 | For dATP inhibition via the ATP-cone in an anaerobic RNR model. | [8] |

Table 2: Cytotoxicity (IC₅₀) of Fludarabine in Tumor Cell Lines

| Cell Line | Tumor Type | Exposure Time | IC₅₀ (µM) | Reference(s) |

| RPMI 8226 | Multiple Myeloma | Not Specified | 1.54 | [2][9] |

| MEC-2 | Chronic Lymphocytic Leukemia (CLL) | 72 hours | 13.5 ± 2.1 | [9] |

| MEC-2 (Fludarabine-resistant) | Chronic Lymphocytic Leukemia (CLL) | 72 hours | >400 | [9] |

| HH | Cutaneous T-cell Lymphoma | 72 hours | Low single-digit µM | [1] |

| HG-3 | Chronic Lymphocytic Leukemia (CLL) | 72 hours | Low single-digit µM | [1] |

Experimental Protocols

Assessing the effect of F-ara-AMP on DNA synthesis is crucial for preclinical studies. The Bromodeoxyuridine (BrdU) incorporation assay is a standard method for this purpose.

Detailed Protocol: BrdU Cell Proliferation Assay

This protocol outlines a method to quantify the inhibition of DNA synthesis in a cancer cell line (e.g., HL-60) treated with fludarabine using a colorimetric ELISA-based BrdU assay.[10]

Objective: To determine the dose-dependent effect of fludarabine on DNA synthesis by measuring the incorporation of BrdU into newly synthesized DNA.

Materials:

-

Cancer cell line (e.g., HL-60)

-

Complete culture medium (e.g., RPMI-1640 + 10% FBS)

-

Fludarabine (stock solution in DMSO)

-

BrdU Cell Proliferation Assay Kit (containing BrdU labeling reagent, Fix/Denaturing solution, anti-BrdU detection antibody, HRP-conjugated secondary antibody, TMB substrate, and Stop Solution)

-

96-well clear-bottom, black-walled tissue culture plates

-

Multichannel pipette

-

Microplate reader (absorbance at 450 nm)

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding:

-

Culture cells to 70-80% confluency.

-

Harvest and perform a cell count.

-

Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

-

Incubate for 24 hours to allow cells to attach and resume proliferation.

-

-

Drug Treatment:

-

Prepare serial dilutions of fludarabine in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Include a "vehicle control" (medium with DMSO concentration matching the highest drug dose) and a "no-cell" background control.

-

Carefully remove the medium from the wells and add 100 µL of the respective drug dilutions or controls.

-

Incubate for a desired period (e.g., 24, 48, or 72 hours).

-

-

BrdU Labeling:

-

Add 10 µL of the BrdU labeling reagent from the kit to each well (final concentration typically 10 µM).

-

Incubate for 2-4 hours at 37°C. The incubation time should be optimized based on the cell line's doubling time.

-

-

Fixation and DNA Denaturation:

-

Carefully remove the labeling medium.

-

Add 200 µL of the kit's Fixing/Denaturing solution to each well.

-

Incubate for 30 minutes at room temperature. This step simultaneously fixes the cells and denatures the DNA to allow antibody access to the incorporated BrdU.[10]

-

-

Immunodetection:

-

Remove the fixing solution and add 100 µL of the anti-BrdU detection antibody solution to each well.

-

Incubate for 1 hour at room temperature with gentle shaking.

-

Wash the wells three times with 200 µL of Wash Buffer.

-

Add 100 µL of the HRP-conjugated secondary antibody solution.

-

Incubate for 30 minutes at room temperature.

-

Wash the wells three times with Wash Buffer.

-

-

Signal Development and Measurement:

-

Add 100 µL of TMB substrate to each well.

-

Incubate in the dark for 15-30 minutes, or until a color change is apparent.

-

Add 100 µL of Stop Solution to each well to terminate the reaction.

-

Read the absorbance at 450 nm on a microplate reader within 15 minutes.

-

-

Data Analysis:

-

Subtract the average absorbance of the "no-cell" control from all other readings.

-

Calculate the percentage of DNA synthesis inhibition for each fludarabine concentration relative to the vehicle control:

-

% Inhibition = [1 - (Abs_treated / Abs_vehicle)] * 100

-

-

Plot the % Inhibition against the log of the fludarabine concentration to determine the IC₅₀ value using non-linear regression analysis.

-

References

- 1. Palladium and Platinum Complexes of the Antimetabolite Fludarabine with Vastly Enhanced Selectivity for Tumour over Non-Malignant Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. Fludarabine inhibits DNA replication: a rationale for its use in the treatment of acute leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Activity modulation in anaerobic ribonucleotide reductases: nucleotide binding to the ATP-cone allosterically mediates substrate binding to the active site [elifesciences.org]

- 9. benchchem.com [benchchem.com]

- 10. creative-bioarray.com [creative-bioarray.com]

Pharmacokinetics and Pharmacodynamics of Ara-AMP: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-β-D-Arabinofuranosyladenine 5'-monophosphate (ara-AMP), also known as vidarabine (B1017) monophosphate, is a purine (B94841) nucleoside analogue that serves as a more soluble prodrug of the antiviral agent vidarabine (ara-A).[1][2] Its primary therapeutic application lies in the treatment of infections caused by DNA viruses, notably Herpes Simplex Virus (HSV), Varicella-Zoster Virus (VZV), and Hepatitis B Virus (HBV).[3][4][5] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, with a focus on its absorption, distribution, metabolism, excretion (ADME), and its molecular mechanism of action. This document is intended to be a resource for researchers and professionals involved in the study and development of antiviral therapeutics.

Pharmacokinetics

The clinical utility of this compound is significantly influenced by its pharmacokinetic profile, which is characterized by its conversion to the active antiviral agent and subsequent metabolism.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Following administration, this compound is rapidly dephosphorylated in the plasma to its nucleoside form, ara-A (vidarabine). This conversion is a critical first step in its metabolic pathway. Subsequently, ara-A is deaminated by adenosine (B11128) deaminase to form arabinosylhypoxanthine (ara-Hx), which is the major metabolite found in plasma and has significantly less antiviral activity.[6][7]

Due to its high solubility, this compound can be administered via both intravenous and intramuscular routes.[6][8] Studies in humans have shown that after administration, a significant portion of the drug is recovered in the urine as its metabolites. Approximately 40-50% of the administered dose of this compound is recovered in the urine as ara-Hx, while only 3-4% is recovered as the parent nucleoside, ara-A.[6][9] The area under the curve (AUC) for the primary metabolite, ara-Hx, has been found to be comparable following both intravenous and intramuscular administration of this compound, suggesting good bioavailability from the intramuscular route.[6][8]

While specific pharmacokinetic parameters for this compound are not extensively reported due to its rapid conversion, the pharmacokinetic profile is largely dictated by its metabolites. The mean elimination half-life of the major metabolite, ara-Hx, has been estimated to be approximately 3.1 hours in full-term infants and 2.8 hours in older children.[7]

Table 1: Summary of Human Pharmacokinetic Data for this compound and its Metabolites

| Parameter | Value | Reference |

| Urinary Excretion (as % of this compound dose) | ||

| Arabinosylhypoxanthine (ara-Hx) | 40-50% | [6][9] |

| Vidarabine (ara-A) | 3-4% | [6][9] |

| Elimination Half-life of ara-Hx | ||

| Preterm infants | 2.4 hours | [7] |

| Full-term infants | 3.1 hours | [7] |

| Older children | 2.8 hours | [7] |

Pharmacodynamics

The antiviral activity of this compound is exerted through its active triphosphate metabolite, ara-ATP.

Mechanism of Action

Upon cellular uptake, ara-A (derived from this compound) is phosphorylated intracellularly by cellular kinases to this compound, ara-ADP, and finally to the active moiety, ara-ATP. Ara-ATP acts as a competitive inhibitor of viral DNA polymerase, competing with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP).[10][11] This inhibition is a key component of its antiviral effect.

Furthermore, ara-ATP can be incorporated into the growing viral DNA chain. Once incorporated, the arabinose sugar moiety, which differs from the deoxyribose of natural nucleotides, can act as a chain terminator, thus halting viral DNA replication. There is also evidence to suggest that ara-ATP can inhibit ribonucleotide reductase, an enzyme responsible for producing the deoxynucleotides required for DNA synthesis.

Table 2: Antiviral Activity and Mechanism of Action of this compound Metabolites

| Active Metabolite | Target Enzyme | Mechanism of Action | Target Viruses | Reference |

| Ara-ATP | Viral DNA Polymerase | Competitive inhibition with respect to dATP | Hepatitis B Virus | [10][11] |

| Ara-ATP | Viral DNA Polymerase | Incorporation and chain termination | Herpes Simplex Virus | |

| Ara-ATP | Ribonucleotide Reductase | Inhibition of deoxynucleotide synthesis | General |

Signaling and Metabolic Pathways

The conversion of this compound to its active form and its subsequent mechanism of action can be visualized as a multi-step process involving both metabolic activation and target inhibition.

Experimental Protocols

Quantification of this compound and Metabolites in Plasma by HPLC

Objective: To determine the concentrations of this compound, ara-A, and ara-Hx in human plasma samples.

Principle: This method utilizes high-performance liquid chromatography (HPLC) with UV detection to separate and quantify this compound and its metabolites.

Materials:

-

HPLC system with UV detector

-

C18 reverse-phase column

-

Acetonitrile (HPLC grade)

-

Phosphate (B84403) buffer (e.g., potassium phosphate, pH adjusted)

-

Plasma samples

-

Analytical standards of this compound, ara-A, and ara-Hx

-

Protein precipitation agent (e.g., perchloric acid or acetonitrile)

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 1.0 mL of plasma, add 200 µL of internal standard solution.

-

Precipitate proteins by adding 200 µL of cold 3M perchloric acid.

-

Vortex for 30 seconds and centrifuge at 3000 x g for 10 minutes at 4°C.

-

Neutralize the supernatant with potassium hydroxide.

-

Centrifuge to remove the potassium perchlorate (B79767) precipitate.

-

Filter the supernatant through a 0.22 µm filter before injection.

-

-

HPLC Conditions:

-

Mobile Phase: A gradient of phosphate buffer and acetonitrile. The exact gradient will need to be optimized for the specific column and system.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 20 µL.

-

-

Quantification:

-

Generate a standard curve by analyzing known concentrations of this compound, ara-A, and ara-Hx.

-

Calculate the concentrations in the plasma samples by comparing their peak areas to the standard curve.

-

In Vitro Viral DNA Polymerase Inhibition Assay

Objective: To determine the inhibitory activity (IC50 or Ki) of ara-ATP against a viral DNA polymerase.

Principle: This assay measures the incorporation of a radiolabeled deoxynucleotide into a synthetic DNA template-primer by a purified viral DNA polymerase in the presence and absence of the inhibitor (ara-ATP).

Materials:

-

Purified viral DNA polymerase (e.g., from HSV or HBV)

-

Synthetic DNA template-primer

-

Radiolabeled dNTP (e.g., [³H]dATP or [α-³²P]dATP)

-

Unlabeled dNTPs (dCTP, dGTP, dTTP)

-

Ara-ATP

-

Reaction buffer (containing Tris-HCl, MgCl₂, DTT, BSA)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Reaction Setup:

-

Prepare reaction mixtures containing the reaction buffer, DNA template-primer, and the non-radiolabeled dNTPs.

-

Add varying concentrations of ara-ATP to the reaction tubes.

-

Initiate the reaction by adding the viral DNA polymerase and the radiolabeled dNTP.

-

-

Incubation:

-

Incubate the reaction mixtures at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).

-

-

Termination and Precipitation:

-

Stop the reaction by adding cold 10% TCA.

-

Precipitate the newly synthesized DNA on ice.

-

-

Filtration and Washing:

-

Collect the precipitated DNA on glass fiber filters.

-

Wash the filters with cold 5% TCA and then with ethanol (B145695) to remove unincorporated nucleotides.

-

-

Quantification:

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percent inhibition of DNA polymerase activity at each concentration of ara-ATP.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting percent inhibition against inhibitor concentration.

-

Conclusion

This compound is an important antiviral agent whose efficacy is dependent on its conversion to the active triphosphate, ara-ATP. Its favorable solubility allows for flexible administration routes. The primary mechanism of action involves the competitive inhibition of viral DNA polymerase and chain termination upon incorporation into viral DNA. While the pharmacokinetic profile of this compound itself is transient, understanding the disposition of its metabolites, ara-A and ara-Hx, is crucial for optimizing dosing regimens. Further research to fully quantitate the pharmacokinetic parameters of this compound and the inhibitory constants of ara-ATP against a broader range of viral polymerases will continue to refine its clinical application and aid in the development of next-generation antiviral nucleoside analogues.

References

- 1. Inhibition of hepatitis B virus deoxyribonucleic acid polymerase by the 5'-triphosphates of 9-beta-D-arabinofuranosyladenine and 1-beta-D-arabinofuranosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Preliminary clinical experiences with adenine arabinoside monophosphate (this compound) in encephalitis due to viruses of the herpes group and varicella/zoster infections (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism and pharmacokinetics of the anti-varicella-zoster virus agent 6-dimethylaminopurine arabinoside - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of the selectivity of anti-varicella-zoster virus nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacology, tolerance, and antiviral activity of vidarabine monophosphate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of vidarabine in the treatment of infants and children with infections due to herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. Pharmacology, Tolerance, and Antiviral Activity of Vidarabine Monophosphate in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of hepatitis B virus deoxyribonucleic acid polymerase by the 5'-triphosphates of 9-beta-D-arabinofuranosyladenine and 1-beta-D-arabinofuranosylcytosine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Herpes simplex virus type I DNA polymerase. Kinetic properties of the associated 3'-5' exonuclease activity and its role in araAMP incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ara-AMP in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vidarabine (B1017) monophosphate (ara-AMP) is a synthetic purine (B94841) nucleoside analog of adenosine (B11128) monophosphate. It is the monophosphate form of Vidarabine (ara-A).[1] Initially recognized for its potent antiviral properties, particularly against herpes simplex and varicella-zoster viruses, this compound has garnered interest in oncology research for its cytotoxic effects on cancer cells.[2][3] Its mechanism of action primarily involves the inhibition of DNA synthesis, making it a subject of investigation for cancer therapy.[2][4]

This document provides detailed application notes and protocols for the preparation and use of this compound in cell culture experiments. It is intended to guide researchers in assessing the cytotoxic, apoptotic, and cell cycle-disrupting effects of this compound on cancer cell lines.

Mechanism of Action

Upon cellular uptake, this compound is intracellularly phosphorylated to its active triphosphate form, ara-ATP.[4] The primary mechanisms of action of ara-ATP are:

-

Inhibition of DNA Polymerase: ara-ATP competitively inhibits DNA polymerase, an essential enzyme for DNA replication. This inhibition is more selective for viral DNA polymerase but also affects cellular DNA polymerase in cancer cells, which often exhibit high rates of proliferation.[2][4]

-

Chain Termination: When incorporated into a growing DNA strand, ara-ATP acts as a chain terminator. The arabinose sugar moiety in its structure prevents the formation of a phosphodiester bond with the next nucleotide, thereby halting DNA elongation and leading to DNA fragmentation.[4]

-

Induction of DNA Damage Response: The inhibition of DNA replication and the incorporation of ara-ATP into DNA can induce replication stress and DNA damage. This activates cellular DNA Damage Response (DDR) pathways, such as the ATM/Chk2 and ATR/Chk1 signaling cascades, which can lead to cell cycle arrest or apoptosis.[5][6]

Data Presentation

The following tables summarize the reported cytotoxic effects of Vidarabine (the parent compound of this compound) on various cancer cell lines. The IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cell population.

| Cell Line | Cancer Type | IC50 (µg/mL) |

| A-549 | Non-small Cell Lung Cancer | 6.97 |

| A-375 | Human Melanoma | 25.78 |

| A-431 | Human Epidermoid Carcinoma | > 100 |

Data extracted from a study on Vidarabine cytotoxicity.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound (Vidarabine monophosphate) powder

-

Sterile Dimethyl Sulfoxide (DMSO) or sterile phosphate-buffered saline (PBS), pH 7.4

-

Sterile microcentrifuge tubes

-

Pipettes and sterile filter tips

Protocol:

-

Determine the desired stock concentration (e.g., 10 mM).

-

Calculate the amount of this compound powder and solvent required.

-

Under sterile conditions (e.g., in a laminar flow hood), dissolve the this compound powder in the appropriate solvent. This compound is highly soluble in aqueous solutions.[7]

-

Vortex briefly to ensure complete dissolution.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage.

Cell Culture and Treatment

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

-

Cell culture flasks or plates

-

Incubator (37°C, 5% CO2)

-

This compound stock solution

Protocol:

-

Culture the cells in T-75 flasks until they reach 70-80% confluency.

-

For experiments, seed the cells into appropriate culture plates (e.g., 96-well plates for cytotoxicity assays, 6-well plates for apoptosis and cell cycle analysis) at a predetermined density.

-

Allow the cells to adhere and resume logarithmic growth for 24 hours.

-

Prepare serial dilutions of this compound from the stock solution in complete cell culture medium to achieve the desired final concentrations.

-